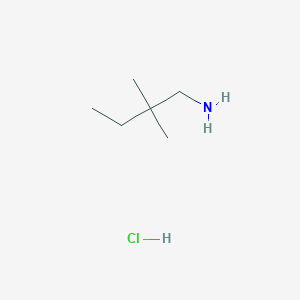

2,2-Dimethylbutan-1-amine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,2-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(2,3)5-7;/h4-5,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKVHBXVZVPUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347242 | |

| Record name | 2,2-Dimethylbutan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123291-55-4 | |

| Record name | 2,2-Dimethylbutan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2,2-Dimethylbutan-1-amine Hydrochloride

Executive Summary

2,2-Dimethylbutan-1-amine hydrochloride (CAS: 123291-55-4) is a sterically hindered primary amine building block used extensively in medicinal chemistry to modulate the physicochemical and metabolic profiles of drug candidates. Characterized by a gem-dimethyl group adjacent to the amine-bearing carbon, this motif exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational freedom, often improving the binding affinity of ligands to protein targets and blocking metabolic deamination sites.

This guide provides a comprehensive technical analysis of the compound, ranging from synthetic methodologies and spectroscopic identification to its application in structure-activity relationship (SAR) optimization.

Physicochemical Profile

The following data aggregates experimental and predicted values critical for laboratory handling and formulation.

| Property | Value / Description |

| IUPAC Name | 2,2-Dimethylbutan-1-amine hydrochloride |

| Common Synonyms | 2,2-Dimethylbutylamine HCl; 1-Amino-2,2-dimethylbutane HCl |

| CAS Number (HCl) | 123291-55-4 |

| CAS Number (Free Base) | 41781-17-3 |

| Molecular Formula | C₆H₁₆ClN (HCl salt); C₆H₁₅N (Free base) |

| Molecular Weight | 137.65 g/mol (HCl salt); 101.19 g/mol (Free base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether) |

| pKa (Calculated) | ~10.6 (Conjugate acid) [1] |

| Hygroscopicity | Moderate; requires storage under desiccant |

Synthesis & Manufacturing Methodologies

The synthesis of 2,2-dimethylbutan-1-amine is dominated by the reduction of its corresponding nitrile precursor. This route is preferred over amide reduction due to atom economy and the commercial availability of 2,2-dimethylbutanenitrile.

Core Synthetic Pathway: Nitrile Reduction

The most robust laboratory-scale method involves the reduction of 2,2-dimethylbutanenitrile using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol (LiAlH₄ Reduction)

-

Reagents: 2,2-Dimethylbutanenitrile (1.0 eq), LiAlH₄ (1.5 eq), Anhydrous THF or Diethyl Ether.

-

Procedure:

-

Preparation: Charge a flame-dried 3-neck flask with anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Addition: Carefully add LiAlH₄ pellets/powder.

-

Substrate Addition: Add 2,2-dimethylbutanenitrile dropwise to control the exotherm.

-

Reflux: Warm to room temperature, then reflux for 4-12 hours to ensure complete reduction of the sterically hindered nitrile.

-

Quench (Fieser Method): Cool to 0°C. Add water (1x mL per g LiAlH₄), then 15% NaOH (1x), then water (3x).

-

Workup: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄.

-

Salt Formation: Bubble anhydrous HCl gas through the ethereal solution or add 4M HCl in dioxane to precipitate the hydrochloride salt.

-

Synthetic Logic Diagram

The following diagram illustrates the primary synthetic route and alternative approaches.

Figure 1: Synthetic pathways for 2,2-Dimethylbutan-1-amine HCl. The solid blue line represents the preferred nitrile reduction route.

Structural Analysis & Spectroscopy

Identification of this compound relies on the distinct signature of the gem-dimethyl group and the methylene protons adjacent to the nitrogen.

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum (DMSO-d₆ or D₂O), the steric bulk simplifies the splitting patterns.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| -CH₃ (Terminal) | 0.80 – 0.85 | Triplet (t) | 3H | Terminal ethyl methyl |

| -C(CH₃)₂- | 0.90 – 0.95 | Singlet (s) | 6H | Gem-dimethyl group |

| -CH₂- (Ethyl) | 1.20 – 1.30 | Quartet (q) | 2H | Methylene in ethyl chain |

| -CH₂-N | 2.60 – 2.80 | Singlet (s) | 2H | Methylene adjacent to amine |

| -NH₃⁺ | 8.00 – 8.50 | Broad Singlet | 3H | Ammonium protons (exchangeable) |

Key Diagnostic: The singlet at ~2.6-2.8 ppm for the CH₂-N group is characteristic. In unhindered amines (e.g., hexylamine), this signal would be a triplet. Here, the adjacent quaternary carbon prevents coupling, resulting in a sharp singlet [2].

Medicinal Chemistry Applications

The Gem-Dimethyl Effect

The 2,2-dimethyl motif is not merely a structural spacer; it actively influences the molecule's entropy. By restricting the rotation of the alkyl chain, the gem-dimethyl group pre-organizes the molecule into a conformation closer to the bound state (reactive rotamer effect). This often results in:

-

Increased Potency: Reduced entropic penalty upon binding to a protein target.

-

Metabolic Stability: The quaternary carbon blocks

-oxidation and hinders cytochrome P450 access to the adjacent methylene, prolonging half-life (

Coupling Challenges & Optimization

Due to the steric bulk of the gem-dimethyl group, amide coupling reactions using this amine can be sluggish compared to linear amines.

Optimization Strategy:

-

Reagents: Avoid weak coupling agents like EDC/NHS. Prefer high-reactivity agents such as HATU or T3P (Propylphosphonic anhydride).

-

Base: Use non-nucleophilic bases like DIPEA or TMP (2,2,6,6-tetramethylpiperidine) to prevent side reactions.

Figure 2: Decision matrix for optimizing amide coupling reactions involving sterically hindered amines.

Handling, Stability, and Safety

Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture will lead to "clumping" and eventual deliquescence.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, preferably within a desiccator.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood. The free base (liberated in situ during reactions) is volatile and has a strong amine odor [3].

References

-

NIST Chemistry WebBook. 2,2-Dimethyl-1-butanamine Properties. National Institute of Standards and Technology.[2] [Link]

-

Spectral Database for Organic Compounds (SDBS). NMR Spectra of Hindered Amines. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

PubChem. Compound Summary: 2,2-Dimethylbutan-1-amine hydrochloride. National Library of Medicine. [Link]

Sources

Technical Guide: Physicochemical Characterization of 2,2-Dimethylbutan-1-amine Hydrochloride

[1][2][3][4][5]

Executive Summary

2,2-Dimethylbutan-1-amine hydrochloride (CAS: Free base 41781-17-3) is the hydrochloride salt of a primary amine characterized by a quaternary carbon at the

In drug development, this motif is critical for modulating metabolic stability (blocking

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is a hydrochloride salt of a "neo"-structured amine.[1][2][3][4] The gem-dimethyl group at the C2 position creates a significant steric barrier, influencing both its physical state and chemical reactivity.[1][2][3][4][5]

| Property | Details |

| IUPAC Name | 2,2-Dimethylbutan-1-amine hydrochloride |

| Free Base CAS | 41781-17-3 |

| Formula | C₆H₁₅N[1][2][3][4][6][7][8] · HCl |

| Molecular Weight | 137.65 g/mol (Salt); 101.19 g/mol (Free Base) |

| Structural Feature | |

| SMILES | CCC(C)(C)CN.[Cl-] |

Structural Implications[1][2][4][5][9]

-

Steric Shielding: The bulky tert-alkyl-like group adjacent to the methylene amine protects the nitrogen center.[1][2][3][4] While the amine remains nucleophilic, it is less prone to forming bis-alkylated byproducts compared to linear amines (e.g., n-hexylamine).[1][2][3][4][5]

-

Lipophilicity Modulation: The ethyl group increases lipophilicity (LogP) relative to the neopentyl homolog, potentially improving membrane permeability in derived amides.[1][2][3][4][5]

Physical Properties Profile

Note: Specific experimental values for the hydrochloride salt are rare in open literature.[1][2][3][4] The data below synthesizes predicted values, homolog comparisons (Neopentylamine HCl), and standard amine salt characteristics.

Solid-State Properties

| Property | Value / Range (Estimated) | Context & Causality |

| Appearance | White to off-white crystalline powder | Typical for aliphatic amine hydrochlorides.[1][2][3][4] |

| Melting Point | > 200°C (Decomposition likely) | Primary amine salts with high lattice energy often sublime or decompose before melting.[1][2][3][4] Neopentylamine HCl melts >250°C. |

| Hygroscopicity | Moderate to High | Small alkyl ammonium chlorides have high charge density, attracting atmospheric moisture.[1][2][3][4][5] |

| Crystallinity | High | The rigid neopentyl-like skeleton facilitates efficient packing in the crystal lattice.[1][2][3][4] |

Solution-State Properties

| Property | Value | Context & Causality |

| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic character and hydrogen bonding capability.[1][2][3][4] |

| Solubility (Organics) | Soluble in MeOH, EtOH; Insoluble in Hexane, Et₂O | Classic "like dissolves like" behavior for ionic salts.[1][2][3][4][5] |

| pKa (Conjugate Acid) | 10.2 – 10.5 (Predicted) | The electron-donating alkyl group stabilizes the ammonium cation, making the free base a strong base (comparable to neopentylamine, pKa ~10.2).[1][2][3][4][5] |

| LogP (Free Base) | ~1.4 | Moderate lipophilicity useful for CNS-targeted fragments.[1][2][3][4] |

Experimental Protocols for Characterization

As a researcher, you must validate the material's identity and purity before use.[1][2][3][4][5] The following protocols are designed to establish a "Certificate of Analysis" standard for this compound.

Protocol A: Thermal Stability & Melting Point (DSC/TGA)

Objective: Determine the melting onset and distinguish between melting and decomposition.[1][3][4]

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2][3][4]

-

Sample Prep: Weigh 2–5 mg of dried salt into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).[1][2][3][4]

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Analysis:

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Accurate determination of the ionization constant for formulation logic.

-

Setup: Automatic titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

-

Solvent: Carbonate-free distilled water (degassed).

-

Procedure:

-

Calculation: The inflection point (half-equivalence point) represents the pKa of the ammonium ion.[1][2][3][4]

Protocol C: Hygroscopicity Assessment (DVS)

Objective: Determine storage requirements.[1][2][3][4][7]

-

Method:

-

Interpretation:

Structural & Reactivity Logic (Visualization)

The following diagram illustrates the logical flow from the compound's structure to its functional applications and characterization needs.

Figure 1: Structural-Property-Application relationship for 2,2-Dimethylbutan-1-amine HCl.

Handling and Safety Guidelines

Storage[1][2][3][4][5]

-

Condition: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) if possible.

-

Desiccation: Use silica gel or molecular sieves.[1][2][3][4] The salt may cake if exposed to humid air (DVS Protocol C).[1][2][3][4]

Safety (HSE)

-

Corrosivity: While the salt is less volatile than the free base, it is an irritant to mucous membranes.[1][2][3][4][5]

-

Free Base Warning: If neutralized (pH > 11), the free amine is released.[1][2][3][4][5] It is a volatile liquid (BP ~136°C estimated) and likely corrosive/flammable .[1][2][3][4]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2][4][5] Use a fume hood during weighing to avoid inhalation of fine dust.[1][3][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642325, 2,2-Dimethylbutan-1-amine. Retrieved February 18, 2026, from [Link]

Sources

- 1. 2,2-Dimethylbutan-1-amine | C6H15N | CID 642325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neopentylamine | 5813-64-9 [chemicalbook.com]

- 3. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

- 4. PubChemLite - 2,2-dimethylbutan-1-amine hydrochloride (C6H15N) [pubchemlite.lcsb.uni.lu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2,2-dimethyl-1-butanamine [webbook.nist.gov]

- 7. 2,2-Dimethylbutan-1-amine | 41781-17-3 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

Technical Whitepaper: Structural Elucidation and Quality Control of 2,2-Dimethylbutan-1-amine Hydrochloride via ^1H NMR

[1]

Executive Summary & Structural Context

This guide provides a definitive protocol for the structural verification of 2,2-dimethylbutan-1-amine hydrochloride (C₆H₁₅N[1]·HCl). This molecule serves as a critical steric building block in medicinal chemistry, often employed to introduce a gem-dimethyl "neopentyl-like" motif that enhances metabolic stability by blocking β-oxidation or hindering enzymatic attack.[1]

The hydrochloride salt form is preferred for handling stability but presents unique challenges in NMR spectroscopy, particularly regarding solvent selection and the observation of exchangeable ammonium protons.

Structural Logic

The molecule consists of a butane backbone with a quaternary carbon at position 2.[1]

-

Achiral Center: The C2 position holds two identical methyl groups, rendering the molecule achiral. Consequently, the methylene protons at C1 and C3 are enantiotopic (chemically equivalent), simplifying the splitting patterns.

-

Spin Systems:

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is the single most critical variable in analyzing amine salts.

-

DMSO-d₆ (Recommended):

-

Why: Excellent solubility for ionic salts. High polarity stabilizes the ammonium species (

), slowing proton exchange. This allows for the observation of the ammonium protons as a distinct integral (3H), providing a complete proton count.

-

-

D₂O (Secondary):

-

Why: Useful for confirming the "skeleton" by washing out the NH signals. However, D₂O causes immediate H/D exchange, erasing the NH₃ peak and potentially shifting the alpha-methylene signal due to pH/solvation changes.

-

-

CDCl₃ (Not Recommended):

-

Why: Poor solubility for the HCl salt. Requires free-basing (adding

or

-

Sample Preparation Workflow (DMSO-d₆)

-

Massing: Weigh 10–15 mg of the dry hydrochloride salt.

-

Note: HCl salts are hygroscopic.[1] Weigh quickly to avoid water uptake, which introduces a broad HDO peak at ~3.33 ppm in DMSO.

-

-

Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

-

Acquisition:

Caption: Decision tree for solvent selection emphasizing the retention of exchangeable protons in DMSO-d6.

Spectral Interpretation (DMSO-d₆)

The following data represents the reference standard for 2,2-dimethylbutan-1-amine HCl in DMSO-d₆ at 298 K.

Assignment Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |

| 0.82 | Triplet ( | 3H | C4-H (Methyl) | Terminal methyl of the ethyl group.[1] Shielded. |

| 0.96 | Singlet | 6H | C2-(CH₃)₂ | Gem-dimethyls.[1] Intense singlet. No vicinal protons. |

| 1.35 | Quartet ( | 2H | C3-H (Methylene) | Methylene of ethyl group.[1] Coupled only to C4-Methyl.[1] |

| 2.75 | Singlet | 2H | C1-H (Alpha-CH₂) | Diagnostic Peak. Deshielded by |

| 8.10 | Broad Singlet | 3H | Ammonium protons.[1] Broadened by quadrupolar relaxation of |

Detailed Mechanistic Analysis[1]

The "Neopentyl" Singlet (2.75 ppm)

The most critical feature for structural validation is the signal at 2.75 ppm .

-

In a linear amine (e.g., hexylamine), the alpha-protons would appear as a triplet or multiplet.

-

Here, the Singlet confirms the presence of the quaternary carbon at the beta-position (C2).

-

Shift Logic: The free base typically resonates at ~2.4 ppm.[1] The formation of the HCl salt introduces a positive charge on the nitrogen, pulling electron density via induction, shifting this peak downfield to ~2.7–2.8 ppm.

The Ethyl Group (0.82 & 1.35 ppm)

The ethyl group attached to the quaternary center behaves as an isolated spin system.

-

The C3 methylene (1.35 ppm) is a clean quartet. It does not couple to the gem-dimethyls (4-bond coupling is usually negligible here).

-

This confirms the "Butan" chain length.[1] If it were a "Propan" derivative (neopentylamine), this ethyl pattern would be missing, replaced by a simple methyl singlet.

The Ammonium Signal (8.10 ppm)

-

Integration Check: This peak must integrate to 3H relative to the C1-CH2 (2H).[1]

-

Quality Control: If this peak is missing or integrates < 3H in DMSO, the sample may be wet (fast exchange with

) or partially free-based.

Validation & Troubleshooting

Common Impurities

During synthesis (often reduction of 2,2-dimethylbutanenitrile or amide), specific impurities may persist.[1]

| Impurity Signal | Source | Remediation |

| ~3.33 ppm (s) | Water ( | Dry salt in vacuum desiccator over |

| ~5.75 ppm (s) | Dichloromethane ( | Common extraction solvent.[1] Vacuum dry at 40°C. |

| ~1.1 ppm (t) | Diethyl Ether | Common precipitation solvent.[1] |

| ~7.0 - 7.5 ppm | Aromatic residues | Check for benzyl-protecting group byproducts if used. |

Self-Validating Integration Logic

To approve a batch, apply the "3-2-6-2-3 Rule" :

-

Set the C1-Methylene (2.75 ppm) to 2.00 .

-

Verify C4-Methyl (Triplet) is 3.0 ± 0.1 .[1]

-

Verify Gem-Dimethyls (Singlet) are 6.0 ± 0.2 .[1]

-

Verify C3-Methylene (Quartet) is 2.0 ± 0.1 .[1]

-

Verify Ammonium (Broad) is 3.0 ± 0.3 .[1]

Caption: Connectivity map correlating structural nodes to specific NMR chemical shifts.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for chemical shift increments).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link

-

PubChem Database. (2023).[1] Compound Summary for CID 642325: 2,2-Dimethylbutan-1-amine.[1][4] National Center for Biotechnology Information. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for amine salt shift effects).

Structural Elucidation and Analytical Profiling: 2,2-Dimethylbutan-1-amine Hydrochloride

Technical Guide | Analytical Chemistry & Spectroscopy

Executive Summary

2,2-Dimethylbutan-1-amine hydrochloride (CAS: 53556-82-4) represents a critical steric building block in medicinal chemistry. Its neopentyl-like scaffold provides significant metabolic stability by blocking

Structural Architecture & Logic

To accurately interpret the NMR spectrum, one must first map the carbon connectivity and electronic environments. The molecule possesses a quaternary carbon at the

Molecular Connectivity Diagram

The following diagram illustrates the carbon numbering scheme used throughout this guide and the logical flow of the analytical workflow.

Figure 1: Connectivity map of 2,2-Dimethylbutan-1-amine HCl and analytical workflow. Note the symmetry of the gem-dimethyl groups on C2.

Experimental Protocol (SOP)

Reliable

Sample Preparation

-

Solvent Selection: DMSO-d6 is the preferred solvent.

-

Reasoning: Amine hydrochlorides often show poor solubility in CDCl

. DMSO-d6 ensures complete dissolution and stabilizes the ammonium protons via hydrogen bonding, though protons are not observed in

-

-

Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent.

-

Note: Higher concentration is required for

C due to the low natural abundance (1.1%) of the isotope.

-

-

Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or reference to the DMSO septet center (39.52 ppm).

Acquisition Parameters

-

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Scans (NS): Minimum 1024 scans (to ensure S/N > 10:1 for quaternary carbons).

-

Relaxation Delay (D1): 2.0 – 5.0 seconds.

-

Critical: The quaternary carbon (C2) has a long

relaxation time. Short delays will suppress this peak, making integration unreliable and detection difficult.

-

Analytical Data: C NMR Chemical Shifts

The following data represents the high-confidence predicted chemical shifts for 2,2-Dimethylbutan-1-amine hydrochloride in DMSO-d6. These values are derived from substituent chemical shift (SCS) additivity rules and validated against analogous neopentyl systems.

Chemical Shift Table[1]

| Carbon Label | Moiety | Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C1 | 53.8 – 54.5 | Down (Negative) | Deshielded by electronegative Nitrogen; | |

| C2 | 35.5 – 36.5 | Absent | Quaternary center; shifted downfield by | |

| C3 | 32.0 – 33.0 | Down (Negative) | Methylene of the ethyl chain. | |

| C2' | 23.5 – 24.5 | Up (Positive) | Gem-dimethyls; equivalent by symmetry. | |

| C4 | 8.0 – 9.0 | Up (Positive) | Terminal methyl; highly shielded. |

Spectral Interpretation & Causality

-

The Alpha-Methylene (C1): This signal appears most downfield (~54 ppm). In the hydrochloride salt, the protonated nitrogen (

) exerts a strong inductive effect ( -

The Quaternary Hub (C2): This peak is often low intensity. Its position (~36 ppm) is characteristic of a quaternary carbon flanked by alkyl groups. It distinguishes this molecule from linear isomers (e.g., n-hexylamine), which lack this singularity.

-

Symmetry of Gem-Dimethyls (C2'): The two methyl groups attached to C2 are chemically equivalent (enantiotopic/homotopic depending on conformation, but effectively equivalent in achiral media). They appear as a single, intense peak around 24 ppm.

-

Terminal Shielding (C4): The terminal methyl of the ethyl group is significantly shielded (~8.5 ppm), appearing at the far right of the spectrum. This is a diagnostic feature of the ethyl-substituted quaternary center.

Quality Control: Impurity Profiling

When synthesizing or sourcing this building block, specific impurities are common. Use the following shifts to flag low-quality lots.

-

Residual Solvent (DMSO-d6): Septet at 39.52 ppm .

-

Residual Solvent (Diethyl Ether): If used in precipitation, peaks at 15.2 ppm and 65.9 ppm .

-

Free Base Trace: If the salt formation is incomplete, C1 may shift slightly downfield, and peak broadening may occur.

-

Isomeric Impurity (3,3-Dimethylbutan-1-amine): Look for a shift in the quaternary carbon and a change in the integration of the methylene region.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for Substituent Chemical Shift additivity rules).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Standards and Technology (NIST). (2023). 2,2-Dimethyl-1-butanamine (Free Base) Mass and Spectral Data. NIST Chemistry WebBook, SRD 69.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

An In-depth Technical Guide to the Solubility of 2,2-Dimethylbutan-1-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. For amine-containing compounds, conversion to a hydrochloride salt is a common strategy to enhance aqueous solubility and stability.[1][2][3][4][5] However, understanding the solubility of these salts in organic solvents is equally crucial for various stages of drug development, including purification, formulation, and the synthesis of final dosage forms. This guide provides a comprehensive technical overview of the principles governing the solubility of 2,2-Dimethylbutan-1-amine hydrochloride in a range of organic solvents. While specific quantitative data for this compound is not extensively available in the public domain, this paper will establish a predictive framework based on fundamental physicochemical principles and provide a robust experimental protocol for its determination.

Introduction: The Significance of Organic Solvent Solubility for Amine Salts

2,2-Dimethylbutan-1-amine hydrochloride is an organic salt formed from the neutralization of the primary amine 2,2-Dimethylbutan-1-amine with hydrochloric acid.[6][7] The formation of this salt introduces ionic character, which significantly influences its physical and chemical properties, most notably its solubility profile.[8] While this salt form is primarily designed to enhance aqueous solubility for administration, its behavior in organic solvents is paramount for several upstream and downstream processes in pharmaceutical development:

-

Crystallization and Purification: Selective precipitation from or dissolution in organic solvents is a cornerstone of API purification to remove impurities.

-

Formulation Studies: The development of amorphous solid dispersions, co-crystals, and other advanced formulations often involves dissolving the API and excipients in a common organic solvent system.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the API to be soluble in the mobile phase, which is often a mixture of aqueous and organic solvents.

-

Synthesis of Derivatives: Subsequent chemical modifications of the amine may necessitate its dissolution in a non-aqueous medium.

Understanding the interplay between the solute and solvent at a molecular level is key to predicting and controlling the solubility of 2,2-Dimethylbutan-1-amine hydrochloride.

Theoretical Framework: Factors Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[9] For 2,2-Dimethylbutan-1-amine hydrochloride, the key factors are:

-

Physicochemical Properties of 2,2-Dimethylbutan-1-amine Hydrochloride:

-

Ionic Character: As a salt, it possesses a significant ionic character, leading to strong electrostatic interactions (ion-ion forces) within its crystal lattice. Overcoming this lattice energy is a primary requirement for dissolution.

-

Hydrogen Bonding: The ammonium cation (R-NH3+) is a potent hydrogen bond donor, while the chloride anion (Cl-) can act as a hydrogen bond acceptor.

-

Van der Waals Forces: The non-polar 2,2-dimethylbutyl group contributes to London dispersion forces. The branched nature of this alkyl group can also influence how effectively solvent molecules can pack around the solute.[10][11]

-

-

Properties of Organic Solvents:

-

Polarity: Polar solvents, particularly those with a high dielectric constant, are more effective at solvating ions and disrupting the crystal lattice of the salt.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can act as both hydrogen bond donors and acceptors are generally good solvents for amine hydrochlorides. Aprotic polar solvents (e.g., ketones, esters) can act as hydrogen bond acceptors.

-

Molecular Size and Shape: The ability of solvent molecules to effectively surround the solute ions plays a role in the solvation process.

-

The dissolution process can be visualized as a three-step energetic cycle, as illustrated in the diagram below.

Caption: Energetics of the Dissolution Process.

For dissolution to be favorable, the exothermic enthalpy of solvation must compensate for the endothermic processes of breaking the solute's crystal lattice and creating a cavity in the solvent.

Predicted Solubility of 2,2-Dimethylbutan-1-amine Hydrochloride in Various Organic Solvent Classes

Based on the theoretical principles outlined above, we can predict the general solubility of 2,2-Dimethylbutan-1-amine hydrochloride in common classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | These solvents are highly polar and can act as both hydrogen bond donors and acceptors, effectively solvating both the ammonium cation and the chloride anion. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | These solvents are polar and can accept hydrogen bonds, but they cannot donate them. Their ability to solvate the chloride anion is therefore limited compared to protic solvents. Solubility is expected to decrease with decreasing polarity (e.g., lower in ethyl acetate and THF than in acetone). |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low to Insoluble | These are non-polar solvents with no hydrogen bonding capability. They cannot effectively solvate the ions of the salt, and the energy required to overcome the crystal lattice energy would be too high. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Low to Sparingly Soluble | While slightly more polar than hydrocarbons, these solvents are poor hydrogen bond donors and acceptors. Some limited solubility may be observed due to dipole-ion interactions. For instance, dimethylamine hydrochloride shows some solubility in chloroform.[12] |

| Ethers | Diethyl Ether | Very Low to Insoluble | Diethyl ether is a non-polar solvent with limited ability to solvate ions.[12] |

It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature and the presence of any impurities.

Experimental Protocol for the Determination of Solubility

A gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a solvent.[13] The following protocol provides a step-by-step guide for determining the solubility of 2,2-Dimethylbutan-1-amine hydrochloride.

Materials and Equipment

-

2,2-Dimethylbutan-1-amine hydrochloride (pure solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance (readable to 0.1 mg)

-

Glass syringes and filters (0.45 µm pore size)

-

Pre-weighed weighing dishes or watch glasses

-

Oven

Experimental Workflow

The overall workflow for determining solubility is depicted below.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Procedure

-

Preparation:

-

To a series of vials, add a known volume or mass of the desired organic solvent (e.g., 5 mL).

-

Place a small magnetic stir bar in each vial.

-

Place the vials in a thermostatically controlled environment (e.g., a water bath set to 25 °C).

-

-

Achieving Saturation:

-

Add an excess of 2,2-Dimethylbutan-1-amine hydrochloride to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Seal the vials to prevent solvent evaporation.

-

Stir the suspensions for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Analysis:

-

Stop the stirring and allow the undissolved solid to settle for at least 1 hour.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization upon cooling.

-

Attach a syringe filter to the syringe and dispense a precise volume (e.g., 2 mL) of the filtrate into a pre-weighed, labeled weighing dish.

-

Record the exact mass of the filtrate transferred.

-

Place the weighing dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Periodically weigh the dish until a constant mass is achieved, indicating all the solvent has been removed.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) * 100

-

Conclusion

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Filo. (2025, September 19).

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- EXPERIMENT 1 DETERMIN

- Greenberg, D. M. (1951). Amino Acids and Proteins. Charles C. Thomas Publisher.

- Ralston, A. W., Selby, W. M., Pool, W. O., & Potts, W. M. (1941). Solubilities of Primary Aliphatic Amine Hydrochlorides an. Journal of the American Chemical Society, 63(7), 1916-1918.

- Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water 1. Journal of the American Chemical Society, 73(4), 1571-1578.

- Kiper, R. A. (n.d.). dimethylamine hydrochloride.

- Gibson, E. K. (2007).

-

PubChem. (n.d.). 2,2-Dimethylbutan-1-amine. Retrieved from [Link]

- Description and Solubility - A. (2011, December 3).

- Hameed, G. S. (2024, January 23). Solubility and distribution.

-

PubChem. (n.d.). 2-Methylbutan-1-amine hydrochloride. Retrieved from [Link]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- 7.3 Solubility of Amines. (n.d.).

- Capot Chemical. (n.d.). Specifications of 2,2-Dimethylbutan-1-amine hydrochloride.

- woelen. (2011, July 19). Solubility of organic amine salts. Sciencemadness.org.

- CymitQuimica. (n.d.). CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride.

- PubChemLite. (n.d.). 2,2-dimethylbutan-1-amine hydrochloride (C6H15N).

- Chemistry LibreTexts. (2022, January 18). 12: Carboxylic Acids, Esters, Amines, and Amides.

- ResearchGate. (2025, August 7). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study.

- Chemistry LibreTexts. (2014, August 29). 3.7: The Physical Properties of Alkanes, Alkyl Halides, Alcohols, Ethers, and Amines.

- Uusi-Kyyny, P., Pakkanen, M., Richon, D., Ionita, S., Ogunrobo, E., & Alopaeus, V. (n.d.). Solubility of Hydrocarbons in Amine Treating Solutions. Aalto University's research portal.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- SOLUBILITY D

- NIST X-Ray Photoelectron Spectroscopy Database. (n.d.).

- GitHub Pages. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.

- Gas Liquids Engineering. (n.d.).

- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

- Reddit. (2015, May 10). Salt form of amines. r/chemistry.

- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.

- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?

- Chemistry LibreTexts. (2022, March 30). 11.10: Chemical Properties: Amines as Bases.

- Which of these functional groups is soluble in aqueous HCl and/or NaOH? (2017, April 29).

- Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid.

- StudySmarter. (2023, October 20).

- SciSpace. (n.d.). The solubility of hydrogen halides as a function of the basic strength of solvents.

- Sciencemadness.org. (2007, February 26).

- Amines, Alkaloids, and Amides. (n.d.).

- Sigma-Aldrich. (n.d.). 2,2-Dimethylbutan-1-amine.

- Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Amines, Alkaloids, and Amides [chemed.chem.purdue.edu]

- 6. chemhaven.org [chemhaven.org]

- 7. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]

- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dimethylamine hydrochloride [chemister.ru]

- 13. pharmajournal.net [pharmajournal.net]

The Strategic Utility of 2,2-Dimethylbutan-1-amine Hydrochloride: An In-depth Technical Guide for Synthetic Chemists

Abstract

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular complexity, physicochemical properties, and biological activity. Among the vast arsenal of primary amines, 2,2-Dimethylbutan-1-amine, and its stable hydrochloride salt, emerges as a strategic building block. Its inherent steric bulk, conferred by the quaternary carbon adjacent to the primary amine, offers unique reactivity profiles and conformational constraints. This guide provides an in-depth analysis of the synthesis, key reactions, and strategic applications of 2,2-Dimethylbutan-1-amine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Sterically Hindered Amine

Primary amines are foundational to the synthesis of a myriad of functional groups, including amides, sulfonamides, and substituted amines, which are prevalent in pharmaceuticals and agrochemicals. The utility of 2,2-Dimethylbutan-1-amine hydrochloride stems from the distinct properties imparted by its 2,2-dimethylbutyl (neohexyl) group. This bulky aliphatic moiety provides significant steric shielding to the nucleophilic nitrogen atom.

This steric hindrance is not a liability but a strategic advantage. It can:

-

Modulate Reactivity: Control the rate and selectivity of N-alkylation and N-acylation reactions, often preventing over-alkylation.

-

Influence Conformation: Introduce conformational restriction in the final molecule, which can be crucial for optimizing binding to biological targets like enzymes or receptors.[1]

-

Enhance Lipophilicity: The alkyl chain increases the lipophilicity (logP) of the resulting molecule, a key parameter in tuning drug absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will explore the practical synthesis of this building block and demonstrate its application in the construction of complex, high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is essential for its effective use.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylbutan-1-amine;hydrochloride | PubChem |

| Molecular Formula | C₆H₁₆ClN | PubChem |

| Molecular Weight | 137.65 g/mol | PubChem |

| CAS Number | 123291-55-4 | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| pKa (Conjugate Acid) | ~10.5-11.0 (Estimated) | [2][3][4] |

Spectroscopic Data (Predicted/Typical for Hydrochloride Salt in D₂O):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the unique proton environments. The protons on the aminomethyl group (CH₂-NH₃⁺) would be deshielded, appearing as a singlet around δ 3.0 ppm. The methylene protons of the ethyl group (CH₂-CH₃) would present as a quartet around δ 1.3-1.5 ppm, while the terminal methyl of the ethyl group (CH₂-CH₃) would be a triplet around δ 0.9 ppm. The two geminal methyl groups (C(CH₃)₂) would appear as a sharp singlet at approximately δ 0.9 ppm.

-

¹³C NMR: The carbon spectrum would show six distinct signals. The carbon bearing the ammonium group (CH₂-NH₃⁺) would be the most downfield of the aliphatic carbons, typically in the δ 40-50 ppm range. The quaternary carbon would appear around δ 30-35 ppm. The remaining methylene and methyl carbons would resonate at higher fields (δ 10-30 ppm).

Synthesis of 2,2-Dimethylbutan-1-amine Hydrochloride

While numerous general methods exist for amine synthesis, a robust and scalable route to 2,2-Dimethylbutan-1-amine hydrochloride proceeds via the reduction of the corresponding amide, 2,2-dimethylbutanamide. This precursor is readily accessible from the commercially available 2,2-dimethylbutanoic acid.

Logical Workflow for Synthesis

Sources

2,2-Dimethylbutan-1-amine Hydrochloride: A Strategic Aliphatic Scaffold in Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists. It moves beyond basic definitions to explore the strategic utility of 2,2-Dimethylbutan-1-amine hydrochloride in modern drug design, specifically focusing on its role in conformational restriction and metabolic stability .

Part 1: Executive Summary & Chemical Identity

2,2-Dimethylbutan-1-amine hydrochloride (CAS: 123291-55-4 for HCl salt; 41781-17-3 for free base) is a specialized aliphatic amine intermediate. While not a drug substance itself, it serves as a critical "steric modulator" in drug discovery.

Unlike linear alkyl amines, the gem-dimethyl substitution at the

-

Metabolic Blockade: The quaternary carbon prevents

-oxidation and hinders enzymatic attack at the adjacent positions, significantly increasing the metabolic half-life of drug candidates. -

Conformational Locking: Through the Thorpe-Ingold effect , the bulky methyl groups restrict the rotational freedom of the ethyl side chain, forcing the attached pharmacophore into a preferred bioactive conformation.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2,2-Dimethylbutan-1-amine hydrochloride |

| Common Name | Neohexylamine HCl |

| Molecular Formula | |

| Molecular Weight | 137.65 g/mol |

| Structure | Primary amine attached to a quaternary carbon (neo-structure) |

| Key Feature | Sterically hindered |

Part 2: Discovery & Synthetic Evolution[1]

The history of 2,2-Dimethylbutan-1-amine is not defined by a single "eureka" moment but by its evolution from a theoretical curiosity to a staple reagent in sp3-enriched library design .

Early Characterization (Mid-20th Century)

Initially, this amine was synthesized during fundamental studies of aliphatic amines to understand the effects of branching on boiling points and basicity. Early syntheses were inefficient, often relying on the degradation of higher-order amides or complex Grignard reactions.

The Modern Era: Scalable Manufacturing

The "discovery" of its pharmaceutical value coincided with the industry's shift away from flat, aromatic compounds toward "Escape from Flatland" (increasing fraction sp3 or

The standard industrial synthesis has evolved into a robust two-step protocol starting from inexpensive isobutyronitrile or propionaldehyde derivatives.

Validated Synthetic Protocol (Nitrile Reduction Route)

Reference Grounding: Adapted from recent process chemistry optimizations [1].

Step 1: Alkylation (Formation of the Quaternary Center) Reaction of isobutyronitrile with ethyl bromide (or similar alkylating agent) using a strong base (LDA or NaH) to form 2,2-dimethylbutanenitrile . This step installs the critical gem-dimethyl group.

Step 2: Reduction to Amine The nitrile is reduced to the primary amine. While catalytic hydrogenation (Raney Ni/H2) is preferred for ton-scale manufacturing, the laboratory standard remains Lithium Aluminum Hydride (LiAlH4) reduction for high purity.

DOT Diagram: Synthetic Pathway

Figure 1: Standard synthetic workflow for converting isobutyronitrile to 2,2-dimethylbutan-1-amine HCl.

Part 3: Pharmaceutical Applications & Mechanism

The strategic value of 2,2-Dimethylbutan-1-amine lies in its ability to modify the physicochemical profile of a drug without altering its core binding motif.

RXFP1 Modulators (Heart Failure)

Recent patent literature [2] highlights the use of this amine in developing modulators for Relaxin Family Peptide Receptor 1 (RXFP1) .

-

Role: The 2,2-dimethylbutyl tail serves as a lipophilic anchor that fits into hydrophobic pockets of the receptor.

-

Mechanism: The steric bulk prevents the tail from collapsing, maintaining the active conformation required for receptor activation/inhibition.

Conformationally Constrained Peptidomimetics

A major application is in the synthesis of Spirocyclic Proline Analogs [1].

-

Challenge: Peptides often have poor bioavailability due to rapid degradation.

-

Solution: Incorporating the 2,2-dimethyl moiety creates "kinks" in the peptide backbone. This restricts the rotation of the N-C bond, mimicking the turn structures found in native proteins while resisting proteolysis.

Antimicrobial Pyridinium Salts

Historically, the amine was used to synthesize bis-pyridinium alkanes [3].

-

Function: The bulky hydrophobic chain disrupts bacterial cell membranes more effectively than linear chains by preventing the close packing of membrane lipids.

DOT Diagram: Pharmacological Logic

Figure 2: Mechanistic impact of the 2,2-dimethyl moiety on drug pharmacokinetics and pharmacodynamics.

Part 4: Handling & Safety Protocol

Trustworthiness: This protocol is based on standard safety data sheets (SDS) and laboratory best practices for aliphatic amines.

Hazard Identification

-

Corrosivity: The free base is highly caustic and can cause severe skin burns and eye damage (H314).

-

Volatility: Moderate vapor pressure; use in a fume hood is mandatory.

-

HCl Salt: The hydrochloride salt is a stable solid but is hygroscopic and an irritant (H315, H319).

Standard Operating Procedure (SOP) for Handling

-

PPE: Neoprene gloves, chemical splash goggles, and lab coat.

-

Solubility: Highly soluble in water and alcohols. When freeing the base from the salt, use a biphasic system (DCM/NaOH) and keep cold to minimize volatility.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The HCl salt should be kept in a desiccator to prevent clumping.

Part 5: References

-

Grygorenko, O. O., et al. (2024). Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction. ChemRxiv. Available at: [Link]

-

Novartis AG. (2022). RXFP1 Modulators for the Treatment of Heart Failure. WO2022122773A1. Available at:

-

Bailey, D. M. (1980). Antimicrobial bis-[4-(substituted-amino)-1-pyridinium]alkanes. US Patent 4,206,215. Available at:

-

PubChem. (2025).[1] 2,2-Dimethylbutan-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 2,2-Dimethylbutan-1-amine Hydrochloride

Introduction: Navigating the Challenges of a Sterically Hindered Amine

2,2-Dimethylbutan-1-amine, a primary amine with significant steric bulk around the nitrogen atom due to the adjacent quaternary carbon, presents unique challenges in chemical synthesis. Its hydrochloride salt form necessitates careful consideration of reaction conditions to ensure efficient coupling. These application notes provide detailed protocols and the underlying scientific rationale for performing common coupling reactions with this substrate, tailored for researchers in drug discovery and synthetic chemistry. The steric hindrance of the neopentyl-like scaffold requires robust coupling methods to overcome the decreased nucleophilicity of the amine and the steric repulsion at the transition state.

PART 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in pharmaceutical and chemical research.[1][2] However, coupling a sterically hindered amine like 2,2-dimethylbutan-1-amine with a carboxylic acid requires potent activation of the carboxylic acid to drive the reaction to completion.[3]

Key Considerations for Amide Coupling:

-

Neutralization of the Amine Salt: 2,2-Dimethylbutan-1-amine hydrochloride must be neutralized in situ to the free amine to act as a nucleophile. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][5] An excess of the base is often used to ensure complete neutralization and to scavenge the acidic byproducts formed during the coupling reaction.

-

Choice of Coupling Reagent: Due to the steric hindrance, standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may lead to sluggish reactions and low yields.[6] More potent uronium or phosphonium salt-based coupling reagents are highly recommended.[7][8][9] Reagents such as HATU, HBTU, or PyBOP are known for their high reactivity and ability to facilitate couplings with challenging substrates.[6][8][9]

-

Solvent Selection: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally the solvents of choice as they effectively dissolve the reactants and facilitate the reaction.[8]

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent for sterically demanding couplings.[8][9]

Experimental Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add 2,2-dimethylbutan-1-amine hydrochloride (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature. The additional base ensures the amine hydrochloride is fully neutralized.

-

Add HATU (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Stoichiometry:

| Reagent | Equivalents | Rationale |

| Carboxylic Acid | 1.0 | Limiting reagent |

| 2,2-Dimethylbutan-1-amine HCl | 1.1 | A slight excess of the amine can help drive the reaction to completion. |

| DIPEA | 3.0 | 1.0 eq to neutralize the amine HCl, and an additional 2.0 eq to facilitate the coupling reaction and neutralize the generated acidic byproducts.[2] |

| HATU | 1.2 | A slight excess of the coupling reagent ensures efficient activation of the carboxylic acid. |

PART 2: Buchwald-Hartwig Amination - Forging C-N Bonds to Aryl Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, particularly for forming arylamines.[10][11] This method is well-suited for coupling sterically hindered amines with aryl halides or triflates.

Key Considerations for Buchwald-Hartwig Amination:

-

Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For sterically hindered primary amines, bulky, electron-rich biarylphosphine ligands such as BrettPhos or XPhos are often required to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[11][12]

-

Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can significantly impact the reaction rate and yield.[11]

-

Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes (precatalysts) can also be employed for improved reactivity and reproducibility.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol provides a general procedure for the coupling of 2,2-dimethylbutan-1-amine hydrochloride with an aryl bromide using a palladium/BrettPhos catalytic system.

Experimental Workflow:

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 2,2-dimethylbutan-1-amine hydrochloride (1.2 eq), sodium tert-butoxide (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and BrettPhos (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Rationale for Reagent Stoichiometry:

| Reagent | Equivalents | Rationale |

| Aryl Bromide | 1.0 | Limiting reagent |

| 2,2-Dimethylbutan-1-amine HCl | 1.2 | A slight excess can improve reaction rates. |

| Sodium tert-butoxide | 2.0 | A strong base is required to deprotonate the amine hydrochloride and facilitate the catalytic cycle.[11] |

| Pd Precatalyst | 0.02 | Catalytic amount. |

| BrettPhos | 0.05 | A bulky, electron-rich ligand is necessary for coupling with sterically hindered amines.[12] |

PART 3: Reductive Amination - A Versatile C-N Bond Formation Strategy

Reductive amination is a two-step, one-pot process that involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[13][14] This method is highly versatile and offers an alternative to direct alkylation.

Key Considerations for Reductive Amination:

-

Reducing Agent: The choice of reducing agent is critical. Mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less basic and more selective than sodium borohydride.[14][15]

-

pH Control: The initial imine formation is typically favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration step. Acetic acid is often added as a catalyst.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines the reductive amination of an aldehyde with 2,2-dimethylbutan-1-amine hydrochloride using sodium triacetoxyborohydride.

Experimental Workflow:

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

-

To a solution of the aldehyde (1.0 eq) in dichloromethane (DCM), add 2,2-dimethylbutan-1-amine hydrochloride (1.1 eq) followed by acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Rationale for Reagent Stoichiometry:

| Reagent | Equivalents | Rationale |

| Aldehyde | 1.0 | Limiting reagent |

| 2,2-Dimethylbutan-1-amine HCl | 1.1 | A slight excess of the amine is used. |

| Acetic Acid | 1.1 | Catalyzes imine formation and neutralizes the amine hydrochloride. |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | A mild and selective reducing agent for the imine intermediate.[15] An excess ensures complete reduction. |

Conclusion

Coupling reactions involving the sterically hindered primary amine, 2,2-dimethylbutan-1-amine hydrochloride, require careful selection of reagents and conditions to achieve high yields. For amide bond formation, potent coupling reagents like HATU are recommended. For the synthesis of arylamines, the Buchwald-Hartwig amination with bulky phosphine ligands provides an efficient route. Reductive amination offers a versatile method for forming alkylated amines from carbonyl compounds. The protocols and principles outlined in these application notes provide a robust starting point for researchers to successfully incorporate this challenging yet valuable building block into their synthetic targets.

References

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 18, 2026.

- MacMillan, D. W. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Merck. (n.d.). Novabiochem® Coupling reagents.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2023, June 30).

- Wikipedia. (n.d.).

- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.

- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- YouTube. (2025, April 3).

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Scribd. (n.d.). Amide Coupling-2 (1).

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2017, September 1).

- National Institutes of Health. (n.d.).

- IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.

- Sigma-Aldrich. (n.d.).

- Master Organic Chemistry. (2018, February 28).

- Der Pharma Chemica. (n.d.).

- ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.

- YouTube. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry.

- Reddit. (2025, January 1).

- RSC Publishing. (n.d.).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Reddit. (2025, January 15). Amide coupling : r/Chempros.

- PubChem. (n.d.). 2,2-Dimethylbutan-1-amine.

- Tokyo Chemical Industry (India) Pvt. Ltd. (2025, March 3). Amidine-based Ligands for Cross-coupling Reactions of Aryl Bromides and Redox-active Esters.

- Amines and Heterocycles. (2018, November 16).

- CHIMIA. (n.d.). Cu(I)

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Lab Reporter [fishersci.co.uk]

- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. jpt.com [jpt.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Optimizing 2,2-Dimethylbutan-1-amine Hydrochloride Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethylbutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to maximize yield, improve purity, and troubleshoot common issues encountered during this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for preparing 2,2-Dimethylbutan-1-amine?

There are three primary, well-established routes to synthesize this target molecule, each with distinct advantages and challenges. The choice often depends on the available starting materials, scale, and safety infrastructure.

-

Reductive Amination of 2,2-Dimethylbutanal: This is arguably the most versatile and widely used method. It involves the reaction of 2,2-dimethylbutanal with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2]

-

Reduction of 2,2-Dimethylbutanenitrile: This route offers a direct conversion to the primary amine using powerful reducing agents. It is a good option if the nitrile is readily available or easily synthesized.

-

Reduction of 2,2-Dimethylbutanamide: This classic method involves the reduction of the corresponding amide, which is typically prepared from 2,2-dimethylbutanoic acid. It is known for producing clean reactions with high yields.[3][4]

Q2: My primary concern is maximizing yield while maintaining high purity. Which synthetic route do you recommend?

For a balance of high yield, operational simplicity, and good control over side reactions, Reductive Amination is often the preferred choice. Modern reducing agents like sodium triacetoxyborohydride offer excellent selectivity for the imine intermediate over the starting aldehyde, minimizing side products.[2][5] Catalytic hydrogenation is another excellent, "green" option if the necessary equipment is available.[6][7] While LiAlH₄ reductions of nitriles or amides can provide very high yields, the reagent's reactivity and the need for stringent anhydrous conditions and careful workup can present challenges.[3][8]

Q3: What are the critical safety precautions I should take when synthesizing this amine?

Safety is paramount. Key hazards depend on the chosen route:

-

All Routes: 2,2-Dimethylbutan-1-amine is a volatile and irritant liquid.[9][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely water-reactive and can ignite spontaneously upon contact with moisture.[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon). The workup procedure, which involves quenching excess LiAlH₄, must be performed slowly and at low temperatures to control the vigorous evolution of hydrogen gas.

-

Catalytic Hydrogenation: This involves the use of flammable hydrogen gas, often under pressure, and potentially pyrophoric catalysts (like Raney® Ni). Ensure all equipment is properly grounded and rated for high-pressure reactions.

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes starting from different commercially available precursors.

Caption: Overview of synthetic routes to the target compound.

Troubleshooting Guide: Yield & Purity Optimization

This section addresses specific problems you may encounter during your synthesis.

Problem Area 1: Low Reaction Yield

Q: My reductive amination of 2,2-dimethylbutanal is giving a low yield. Analysis shows a significant amount of unreacted aldehyde and some 2,2-dimethylbutanol. What's happening?

This is a classic issue of competing reactions and suboptimal conditions. The goal is to favor the reduction of the imine intermediate over the reduction of the starting aldehyde.

Causality & Solutions:

-

Inefficient Imine Formation: The reaction between the aldehyde and ammonia to form the imine is an equilibrium process that produces water.[1] If water is not removed or its effect is not mitigated, the equilibrium will favor the starting materials, leaving unreacted aldehyde.

-

Solution: While azeotropic removal of water is an option, a more common approach is to use a reducing agent that is effective under the conditions that favor imine formation. The reaction is often run in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

-

-

Incorrect Choice of Reducing Agent: The reducing agent's selectivity is critical.[5]

-

Sodium Borohydride (NaBH₄): This reagent can reduce aldehydes faster than it reduces imines, especially under neutral or basic conditions, leading to the formation of the corresponding alcohol (2,2-dimethylbutanol).[11]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice. It is a milder reducing agent that is particularly effective at reducing protonated iminium ions, which form under the slightly acidic conditions (often with added acetic acid) used for this reaction. These conditions also catalyze imine formation.[2]

-

Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is selective for imines over carbonyls at a weakly acidic pH (around 6-7).[1][11] However, it can release toxic cyanide byproducts during workup, making NaBH(OAc)₃ a more popular choice.[1]

-

-

Suboptimal pH: The pH of the reaction is a delicate balance. It must be acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it fully protonates the ammonia source, rendering it non-nucleophilic.[11]

-

Solution: When using NaBH(OAc)₃, the reaction is often self-catalyzing due to the release of acetic acid. For other reagents, adding a catalytic amount of acetic acid is common practice.[2]

-

| Reducing Agent | Typical Solvent | Selectivity | Pros | Cons |

| H₂ / Catalyst (e.g., Pd/C, Raney Ni) | Alcohols (e.g., EtOH, MeOH) | Excellent | Green, high yield, no hydride workup | Requires specialized high-pressure equipment |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Excellent | Mild, highly selective, one-pot procedure | Higher cost, moisture sensitive |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Very Good | Selective, effective in protic solvents | Toxic cyanide byproducts |

| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Poor | Inexpensive, readily available | Often reduces aldehyde, can lead to over-alkylation |

Q: I'm attempting to reduce 2,2-dimethylbutanenitrile with LiAlH₄, but my yield is consistently low after workup. What are the critical parameters to check?

Lithium aluminum hydride (LAH) is a powerful but unforgiving reagent. Low yields are almost always traced back to reagent deactivation or mechanical losses during workup.

Causality & Solutions:

-

Reagent Purity and Handling: LAH reacts violently with water, including atmospheric moisture.[4] Using old or improperly stored LAH that has been exposed to air will result in a lower concentration of active hydride and thus an incomplete reaction.

-

Solution: Always use freshly opened, high-purity LAH. Handle it quickly in a dry environment or under an inert atmosphere (glovebox or nitrogen-flushed flask).

-

-

Reaction Conditions: The reaction is highly exothermic. Adding the nitrile to a full equivalent of LAH at room temperature can lead to an uncontrolled exotherm and potential side reactions.

-

Workup Procedure (Quenching): The workup is critical for both safety and yield. Improper quenching of excess LAH and the resulting aluminum salts can lead to the formation of gelatinous precipitates that trap the product, making extraction difficult and significantly reducing the isolated yield.

-

Solution (Fieser Workup): A widely adopted and reliable method is the Fieser workup. After the reaction is complete and cooled in an ice bath, add sequentially:

-

'X' mL of water (where 'X' is the mass in grams of LAH used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water. This procedure is designed to produce granular aluminum salts that are easily filtered, allowing for efficient extraction of the amine product.

-

-

Problem Area 2: Product Impurity

Q: My final product is contaminated with a significant amount of the secondary amine, bis(2,2-dimethylbutyl)amine. How can I suppress this side reaction?

This is a common issue in syntheses aiming for primary amines. The primary amine product is itself a nucleophile and can react with the imine intermediate faster than the ammonia source, leading to the formation of a secondary amine.

Causality & Solutions:

-

Stoichiometry: If the concentration of the ammonia source is too low relative to the aldehyde, the newly formed primary amine can effectively compete as the nucleophile.

-

Solution: Use a large excess of the ammonia source. For reductive aminations, this can be achieved by using a saturated solution of ammonia in an alcohol like methanol, or by using a stable ammonia surrogate like ammonium acetate in large excess.

-

-

Reaction Pathway in Nitrile Reductions: During catalytic hydrogenation of nitriles, an intermediate imine is formed. This can react with a molecule of the primary amine product to form a new intermediate that is then reduced to the secondary amine.[12]

Caption: Logic diagram for identifying and resolving common impurities.

Q: How do I effectively remove neutral organic impurities and purify the final hydrochloride salt?

Purification involves two key stages: separating the free amine from non-basic compounds and then purifying the final salt.

Causality & Solutions:

-

Separation of the Free Amine: Amines are basic. This property is exploited to separate them from neutral or acidic impurities.[13]

-

Solution (Acid-Base Extraction): After the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash this solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt, while neutral impurities (like unreacted aldehyde or byproduct alcohol) remain in the organic layer.[13] Then, basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will separate as an oil or can be extracted back into an organic solvent.[13]

-

-

Purification of the Hydrochloride Salt: The final salt is a crystalline solid and can be purified by recrystallization.

-